Perylene derivatives, especially perylene bisimides, have been widely used in various optical devices due to their excellent photophysical properties such as high absorption coefficient, charge transfer properties, chemical, thermal, and photochemical stability .
Perylene dyes offer wide possibilities for chemical functionalisation via the introduction of hydrophobic or hydrophilic substituents, electron donors or acceptors, and functional groups for attachment to polymers or biomolecules .
Perylene displays blue fluorescence and is used as a blue-emitting dopant material in OLEDs . It has an absorption maximum at 434 nm .
Perylene bisimides have evolved as the most investigated compounds among polycyclic aromatic hydrocarbons during the last decade . They have versatile absorption, fluorescence, n-type semiconducting and (photo-)stability properties .
Perylene can also be used as an organic photoconductor .
In the past decade, novel homologues of perylene (containing additional naphthalene units and bearing additional aromatic rings) have been reported . These core-enlarged perylene dyes have practical applications .
Perylenediimide and Perylenemonoimide dyes have been used in bioimaging due to their exceptional fluorescence properties . They have been used to develop novel systems for applications in bioimaging, biosensing and photodynamic therapy .
The unique properties of Perylenediimide and Perylenemonoimide dyes have been utilized in photothermal and photodynamic therapy . These therapies are used for cancer treatment .
Perylene bisimide family members have found high-grade industrial applications as pigments, especially in automotive finishes . This is due to the favorable combination of insolubility and migrational stability, light- and weather-fastness, thermal stability and chemical inertness as well as high tinctorial strength with hues ranging from red to violet, and even black shades .
They have been investigated for more than a decade in electrophotography (xerographic photoreceptors) and photovoltaics .
Perylene and its derivatives have been used in organic field effect transistors . This is due to their high electron affinity .
Perylene and its derivatives have been used in solar cells . This is due to their unique combination of optical, redox, and stability properties .
Perylene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, with the chemical formula . It is a planar, symmetrical compound that exhibits strong fluorescence properties, making it valuable in various applications, particularly in organic electronics and photonics. Perylene naturally occurs in fossil fuels and as a byproduct of incomplete combustion processes. Its structure allows for significant chemical reactivity, particularly in electrophilic substitution reactions, which can lead to the formation of various derivatives.
Perylene can be synthesized through several methods:
Perylene's unique structural features contribute to its distinct optical properties and reactivity compared to these similar compounds. Its ability to form stable derivatives while maintaining excellent electronic characteristics makes it particularly valuable in advanced materials science.
Research on the interactions of perylene with other molecules has highlighted its potential as a probe for studying molecular interactions. For instance, studies have investigated how perylene interacts with metal ions and other small molecules through coordination chemistry. These interactions can significantly influence the optical and electronic properties of perylene-based materials, making them valuable for sensor applications .
Perylene shares structural similarities with other polycyclic aromatic hydrocarbons. Some notable compounds include:
Compound | Structure Type | Planarity |
Color/Form Yellow to colorless crystals from toluene
Golden-brown yellow plates from benzene, acetic acid XLogP3 5.8
Boiling Point 350-400 (sublimes)
Density 1.35
LogP 6.25 (LogP)
log Kow = 6.30 Melting Point
274.0 °C
273-274 °C UNII
5QD5427UN7
Use and Manufacturing
IDENTIFICATION: Perylene is a yellow to colorless crystalline or plate-like solid. It is nearly insoluble in water. It is a member of a group of chemicals called polyaromatic hydrocarbons (PAHs). Perylene is a substance that occurs as a result of incomplete burning. It is found in coal, oil and gas. It is found in cigarette smoke, automobile exhaust, plant oils, and grilled and smoked meat and fish. USE: There is no commercial production of perylene with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in perylene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, exhaust or smoke from other sources (e.g., forest fires, volcanoes). The general population may also be exposed to perylene when eating grilled and smoked meat and fish as well as when eating food prepared with some plant oils. If perylene is released to the environment, it will be in or on particles that eventually fall to the ground. Perylene will also be broken down in air by reaction with hydroxyl radicals and by sunlight. It will not volatilize into air from soil and water surfaces. It is not expected to move through soil. It will be slowly broken down by microorganisms and is expected to build up in some aquatic organisms. RISK: Data on the potential for perylene to produce toxic effects in humans were not available. A few laboratory animal toxicity studies of perylene are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for perylene to cause infertility, abortion, or birth defects in laboratory animals were not available. No clear evidence of carcinogenicity was observed in mice animals following repeated skin application or subcutaneous injection. No increase in lung tumors were observed in mice following direct lung implantation of perylene. The International Agency for Research on Cancer determined that data are inadequate for an assessment of the human carcinogenic potential of perylene based on no human data and inadequate data from laboratory animals. The potential for perylene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)
Vapor Pressure
5.25e-09 mmHg
5.0X10-10 mm Hg at 25 °C (extrapolated from measurements at higher temperatures) Other CAS
198-55-0
Wikipedia
Perylene
Biological Half Life
0.87 Days
898.05 Days Methods of Manufacturing
The Scholl reaction is the dehydrogenating condensation of an aromatic compound in the presence of Friedel-Crafts catalysts. Typical examples are the formation of perylene from naphthalene.
Insoln from pitch distillate. ... From 2,2'-dihydroxy-1,1'-dinaphthyl. ... From the reaction of phenanthrene with acrolein in anhydrous HF. General Manufacturing Information
Perylene: ACTIVE
Occurs in coal tar. Perylene occurs ubiquitously in products of incomplete combustion; it also occurs in fossil fuels. PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/ Analytic Laboratory Methods
Method: NOAA-NST 130.30; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: benzo(e)pyrene; Matrix: soils/sediment; Detection Limit: 0.2 ng/g.
Method: USGS-NWQL O-5505-03; Procedure: gas chromatography/mass spectrometry; Analyte: perylene; Matrix: soil and sediment samples containing at least 10 ug/kg of analyte; Detection Limit: 3.1 ug/kg. Method: USGS-NWQL O-5506-06; Procedure: gas chromatography/mass spectrometry; Analyte: perylene; Matrix: soils and sediments; Detection Limit: 9.8 ug/kg. Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: perylene; Matrix: water; Detection Limit: not provided. For more Analytic Laboratory Methods (Complete) data for PERYLENE (9 total), please visit the HSDB record page. Clinical Laboratory Methods
Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: perylene; Matrix: marine animal tissues; Detection Limit: 4.8 ng/g.
Storage Conditions
Keep container tightly closed in a dry and well-ventilated place. Handle and store under inert gas. Storage class (TRGS 510): Non Combustible Solids.
Interactions
A group of 20 female ICR/Ha Swiss mice, six to eight weeks of age, received a single dose of 800 ug perylene (purified by recrystallization) in 200 uL benzene applied on the clipped dorsal skin. No skin tumor was seen after 58-60 weeks of observation. In a second experiment, the same dose of perylene was administered to 20 female ICR/Ha mice; two weeks later the animals received thrice-weekly applications of 2.5 ug 12-O-tetradecanoylphorbol-13-acetate in 0.1 mL acetone for the duration of the experiment (58-60 weeks). A total of three skin papillomas were observed in three animals; in the 12-O-tetradecanoylphorbol-13-acetate control group, one mouse developed two papillomas ... .
The cytotoxic effects of two polycyclic aromatic hydrocarbons (PAH) (1-methyplyrene and perylene) were investigated on human skin keratinocytes. Normal human keratinocytes were cultured in the presence of various concentrations of 1-methylpyrene and perylene either alone or in combination. Following incubation, keratinocyte adhesion, viability, proliferation, colony-forming efficiency, and apoptosis/necrosis level were examined. The effects of PAH on wound healing were also determined in vitro using a scrape-wound healing assay on epidermis-like tissue. In addition, the inflammatory cell response to PAH insult was examined through interleukin-1 (IL-1) alpha and interleukin-6 (IL-6) secretion. Each individual PAH significantly decreased keratinocyte adhesion and viability in a concentration-dependent manner, which was associated with a reduced ability of keratinocytes to proliferate and form colonies. When PAH were combined, a greater effect on keratinocyte adhesion, viability, and proliferation was noted. Decreased cell proliferation/colony-forming efficiency was accompanied by increased cell apoptosis following incubation with either PAH. This effect was enhanced by the inhibitory influence on keratinocyte migration, as assessed by culture scratching. Each PAH also exerted a significant effect on keratinocyte immune functions by modulating the secretion of inflammatory mediators. Indeed, 1-methylpyrene or perylene, individually or when combined, significantly upregulated IL-1alpha and IL-6 secretion. This effect was greater and was concentration dependent when the PAH combination was used. Overall results indicate that 1-methylpyrene and perylene exerted a cytotoxic effect on human keratinocytes. ... Stability Shelf Life
Stable under recommended storage conditions.
Photo-oxidizable in the presence of acids Dates
Modify: 2023-08-15
Pavlicek et al. On-surface generation and imaging of arynes by atomic force microscopy. Nature Chemistry, doi: 10.1038/nchem.2300, published online 13 July 2015 http://www.nature.com/nchem
Mahl et al. Multilayer stacks of polycyclic aromatic hydrocarbons. Nature Chemistry, DOI: 10.1038/s41557-021-00861-5, published online 7 February 2022 Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
---|